

What is L-Isoleucine-13C6 and its chemical properties?

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Compound of Interest

Compound Name: *L-Isoleucine-13C6*

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L-Isoleucine-¹³C₆: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Isoleucine-¹³C₆ is a stable isotope-labeled (SIL) form of the essential amino acid L-isoleucine. In this molecule, the six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic substitution makes the molecule chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This key characteristic makes L-Isoleucine-¹³C₆ an invaluable tool in a range of advanced biomedical and pharmaceutical research applications, particularly those involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[1]

Core Chemical and Physical Properties

Stable isotope labeling does not significantly alter the chemical or physical properties of the molecule, apart from its molecular weight. L-isoleucine is a nonpolar, hydrophobic, branched-chain amino acid (BCAA) essential for protein synthesis and various metabolic processes.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative properties of L-Isoleucine-¹³C₆ and its commonly used dually-labeled variant, L-Isoleucine-¹³C₆,¹⁵N.

Table 1: Properties of L-Isoleucine- $^{13}\text{C}_6$

Property	Value	References
Chemical Formula	$^{13}\text{C}_6\text{H}_{13}\text{NO}_2$	[2]
Exact Molecular Weight	137.13 g/mol	[3]
CAS Number	201740-82-1	
Synonyms	L-(+)-Isoleucine- $^{13}\text{C}_6$	
Isotopic Purity	$\geq 95\%$ to 99%	
Chemical Purity	$\geq 98\%$	
Physical Form	Solid	
Solubility	Soluble in Water	

Table 2: Properties of L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N}$

Property	Value	References
Chemical Formula	$^{13}\text{C}_6\text{H}_{13}^{15}\text{N}\text{O}_2$	
Exact Molecular Weight	138.12 g/mol	
CAS Number	202468-35-7	
Mass Shift	M+7	
Isotopic Purity (^{13}C)	98-99%	
Isotopic Purity (^{15}N)	98-99%	
Chemical Purity	$\geq 95\%$	
Melting Point	168-170 °C	
Optical Activity	$[\alpha]_{25/D} +40.0^\circ$, c = 2 in 5 M HCl	

Key Applications in Research and Development

L-Isoleucine- $^{13}\text{C}_6$ is primarily used as a tracer and an internal standard for precise quantification in complex biological samples.

- **Quantitative Proteomics (SILAC):** In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart. By comparing the mass spectra of peptides from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify relative protein abundance. L-Isoleucine- $^{13}\text{C}_6$ serves as the "heavy" standard for this purpose.
- **Metabolic Flux Analysis (MFA):** As a metabolic tracer, L-Isoleucine- $^{13}\text{C}_6$ is introduced into a biological system. Its journey through various metabolic pathways can be tracked by analyzing the ^{13}C enrichment in downstream metabolites using MS or NMR. This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing a detailed map of cellular metabolism.
- **Internal Standard for Mass Spectrometry:** In quantitative MS-based assays (GC-MS or LC-MS), a known amount of L-Isoleucine- $^{13}\text{C}_6$ is spiked into a biological sample (e.g., plasma, urine, cell lysate). Because it behaves identically to the endogenous L-isoleucine during sample preparation and chromatographic separation but is distinguishable by mass, it serves as a perfect internal standard. This corrects for sample loss and ionization variability, enabling highly accurate and precise quantification of the unlabeled analyte.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for common applications of L-Isoleucine- $^{13}\text{C}_6$.

Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification

This protocol outlines the use of L-Isoleucine- $^{13}\text{C}_6$ for quantifying endogenous L-isoleucine in a biological matrix (e.g., plasma).

- **Preparation of Standard Solutions:**

- Stock Solution: Prepare a stock solution of L-Isoleucine- $^{13}\text{C}_6$ (e.g., 1 mg/mL) in a suitable solvent like water or 0.1% formic acid.
- Working Internal Standard (IS) Solution: Dilute the stock solution to a final working concentration (e.g., 10 $\mu\text{g/mL}$). This concentration should be optimized based on the expected level of the endogenous analyte and instrument sensitivity.
- Sample Preparation:
 - Thaw biological samples (e.g., plasma) on ice.
 - To 50 μL of each sample, calibrator, and quality control (QC) sample, add 10 μL of the working IS solution.
 - Add 200 μL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) to each tube.
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use a suitable column (e.g., a HILIC or mixed-mode column) to achieve chromatographic separation of isoleucine from its isomers like leucine.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for L-isoleucine (unlabeled): Q1: m/z 132.1 -> Q3: m/z 86.1
 - MRM Transition for L-Isoleucine- $^{13}\text{C}_6$ (IS): Q1: m/z 138.1 -> Q3: m/z 91.1
 - Optimize instrument parameters (e.g., collision energy, source temperature) for maximum signal intensity.

- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the IS peak area.
 - Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
 - Determine the concentration of L-isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: ^{13}C Metabolic Flux Analysis (^{13}C -MFA)

This protocol provides a general framework for a ^{13}C tracer experiment to study isoleucine metabolism.

- Experimental Design:
 - Select the appropriate cell line or organism for the study.
 - Design the culture medium to contain L-Isoleucine- $^{13}\text{C}_6$ as the sole source of isoleucine. The concentration should be equivalent to that in standard media.
 - Determine the optimal labeling duration required to reach an isotopic steady state, where the ^{13}C enrichment in intracellular metabolites becomes constant. This is typically determined by a time-course experiment.
- Cell Culture and Labeling:
 - Culture cells in the custom ^{13}C -labeled medium for a predetermined number of passages or duration to ensure complete labeling of the relevant protein and metabolite pools.
- Metabolite Extraction:
 - Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.

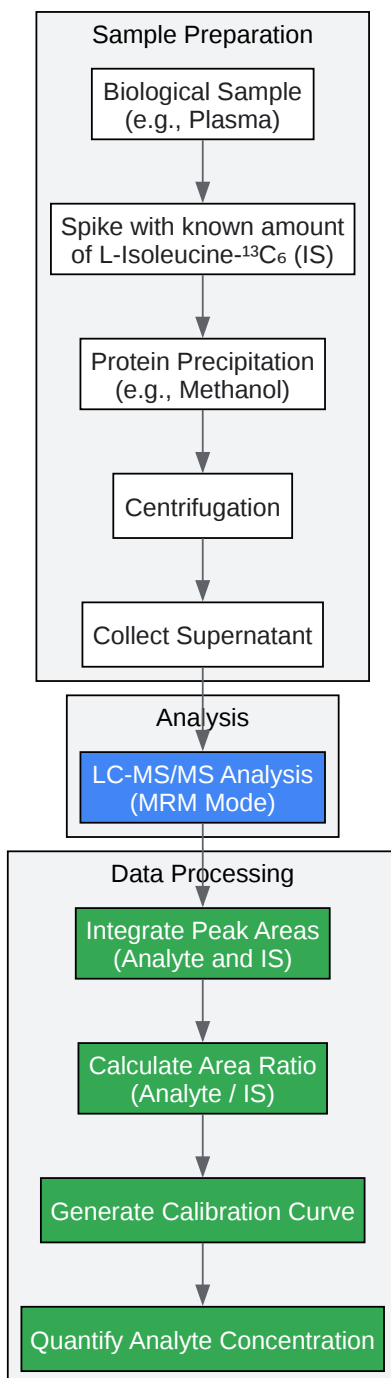
- Scrape the cells and collect the cell suspension.
- Lyse the cells (e.g., through sonication or freeze-thaw cycles).
- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
- Derivatization and Analysis (GC-MS):
 - Dry the metabolite extract under a stream of nitrogen.
 - Derivatize the amino acids (e.g., using silylation reagents like MTBSTFA) to make them volatile for GC-MS analysis.
 - Analyze the sample using GC-MS to separate the derivatized amino acids and determine their mass isotopomer distributions (MIDs). The MIDs reveal the pattern of ^{13}C incorporation.
- Flux Calculation:
 - Use specialized software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a computational model of the organism's metabolic network.
 - The software estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

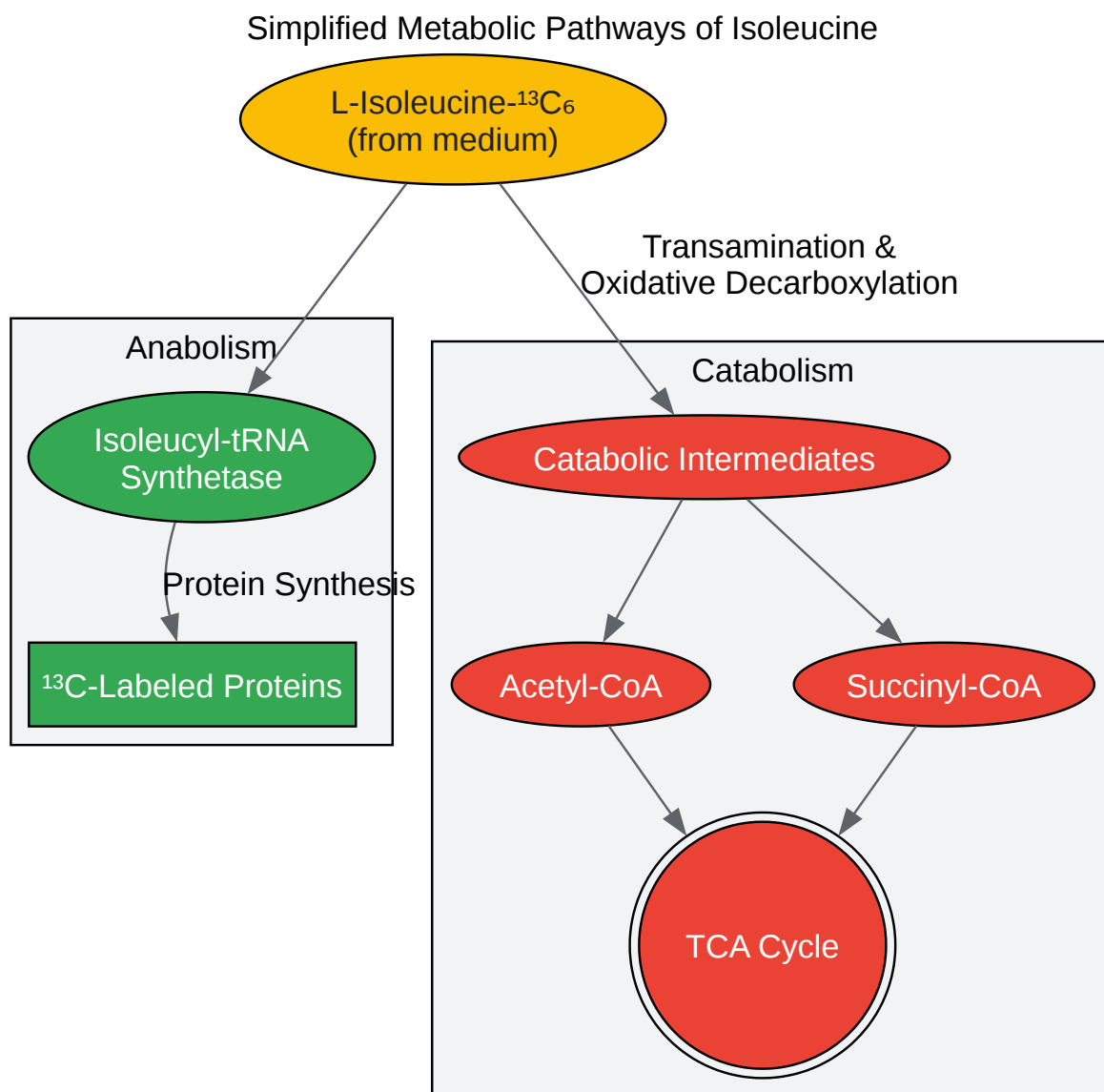
Visualizing Workflows and Pathways

L-Isoleucine as an Internal Standard

The following diagram illustrates the workflow for using L-Isoleucine- $^{13}\text{C}_6$ as an internal standard in a quantitative LC-MS experiment.

Workflow for LC-MS Quantification using SIL Internal Standard





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